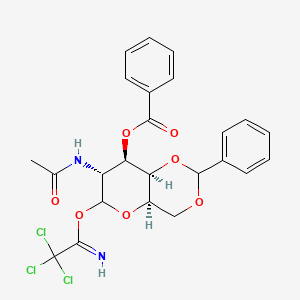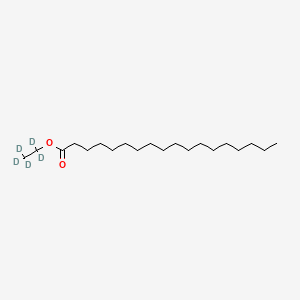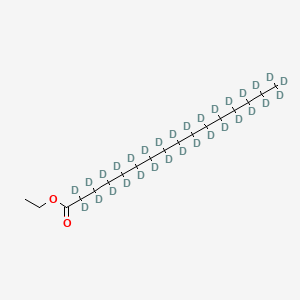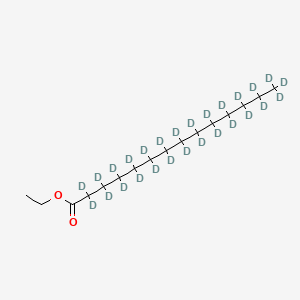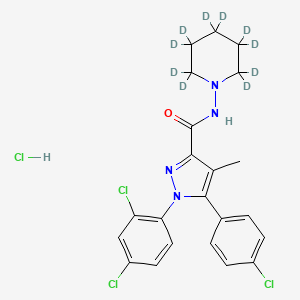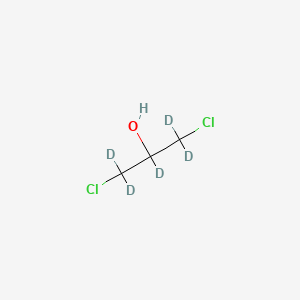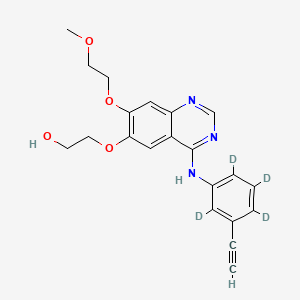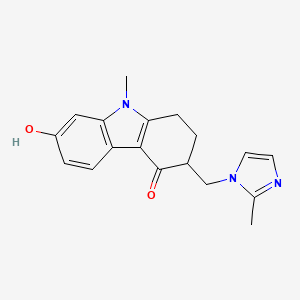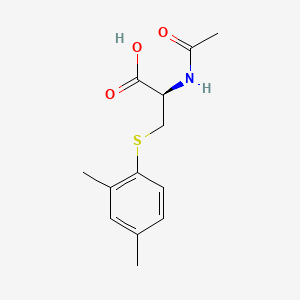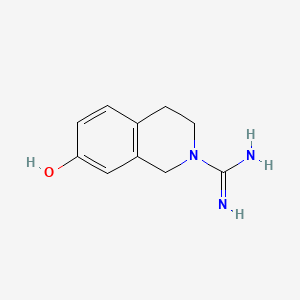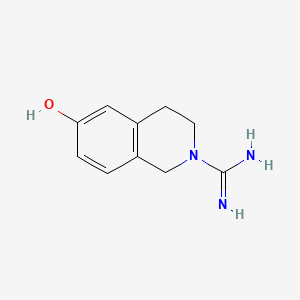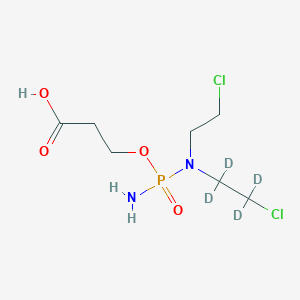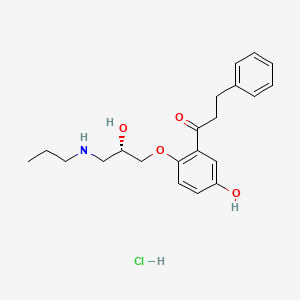
(S)-5-Hydroxy Propafenone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . This compound is known for its ability to slow the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxy Propafenone Hydrochloride involves multiple steps, including the hydroxylation of propafenone. The preparation method typically involves the use of hydrophilic gel retardants such as polymer starch, methylcellulose, sodium methylcellulose, hydroxypropyl methyl cellulose, and polyethylene glycol . These components help control the release speed of the compound, ensuring stable blood concentration levels .
Industrial Production Methods
Industrial production of this compound often employs an extrusion-spheronization method to create sustained-release pellets . This method ensures that the compound is released in a controlled manner, maintaining its efficacy over a longer period .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydroxylation and various organic solvents for extraction and purification . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include 5-hydroxypropafenone and N-depropylpropafenone, both of which have antiarrhythmic activity comparable to the parent compound .
Applications De Recherche Scientifique
(S)-5-Hydroxy Propafenone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of sodium channel blockers and their effects on cardiac cells.
Biology: Investigated for its role in cellular excitability and signal transduction.
Medicine: Primarily used in the treatment of atrial and ventricular arrhythmias.
Industry: Employed in the development of sustained-release formulations for better therapeutic outcomes.
Mécanisme D'action
(S)-5-Hydroxy Propafenone Hydrochloride works by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, and reducing their excitability . This action prolongs conduction and refractoriness in all areas of the myocardium, with a slightly more pronounced effect on intraventricular conduction . The compound also exhibits some beta-blockade activity, contributing to its overall antiarrhythmic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flecainide: Another class 1c antiarrhythmic with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots, often in conjunction with antiarrhythmic medications.
Uniqueness
(S)-5-Hydroxy Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action makes it more effective in treating a broader range of arrhythmias compared to other class 1c antiarrhythmics .
Propriétés
IUPAC Name |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849537 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-71-8 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

